molecular formula C8HBrCl3FN2 B2417311 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline CAS No. 1698028-11-3

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Katalognummer: B2417311
CAS-Nummer: 1698028-11-3
Molekulargewicht: 330.36
InChI-Schlüssel: MZPLLPUWIXCTEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline typically involves halogenation reactions. One common method includes the reaction of quinazoline derivatives with bromine, chlorine, and fluorine sources under controlled conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 7-bromo-2,4,6-trichloro-8-fluoroquinazoline. This compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.

  • Kinase Inhibition : The compound has shown promising results in inhibiting Aurora A kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in various cancers. In vitro assays demonstrated that it effectively induces cell cycle arrest and apoptosis in cancer cell lines .
  • Cell Cycle Analysis : In studies involving the MCF-7 breast cancer cell line, treatment with this quinazoline derivative resulted in a significant increase in cells arrested at the G1 phase of the cell cycle. This effect was quantified using flow cytometry, demonstrating its potential as a therapeutic agent .
  • Apoptosis Induction : The compound also induced apoptosis in treated cells. Flow cytometric analysis revealed a higher percentage of late apoptotic cells compared to controls, indicating its effectiveness in promoting programmed cell death .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the anticancer activity of quinazoline derivatives. For instance, modifications to the halogen substituents on the quinazoline ring have been shown to enhance selectivity and potency against specific kinases. The introduction of bromine and chlorine atoms at strategic positions has been linked to improved binding affinity and biological activity.

CompoundKinase TargetIC50 (µM)Effect
This compoundAurora A168.78Induces apoptosis
Other derivativesVariousVariesVaries

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases. The docking results indicate that the compound occupies the active site effectively, forming critical interactions with key amino acid residues necessary for kinase activity .

Wirkmechanismus

The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-2,4-dichloro-8-fluoroquinazoline
  • 7-Bromo-2,4,6-trichloroquinazoline
  • 7-Bromo-2,4,6-trifluoroquinazoline

Comparison: Compared to its similar compounds, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring. This combination of halogens can result in distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (7-BTQ) is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8HBrCl3FN2\text{C}_8\text{HBrCl}_3\text{FN}_2 and a molecular weight of 330.37 g/mol, is characterized by multiple halogen substituents, which enhance its reactivity and biological properties.

The compound appears as a white crystalline powder with low water solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The presence of bromine, chlorine, and fluorine atoms contributes to its unique chemical behavior, making it a candidate for various therapeutic applications.

Biological Activity

Anticancer Potential
Research indicates that 7-BTQ exhibits significant anticancer activity. Quinazoline derivatives are known for their ability to inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The halogenated structure of 7-BTQ may enhance its binding affinity to biological targets such as enzymes and receptors implicated in cancer progression.

Mechanism of Action
The mechanism of action involves strong interactions between the halogen atoms in 7-BTQ and biological molecules. These interactions can inhibit or modulate the activity of target proteins, leading to reduced tumor growth . Further studies are required to elucidate the specific pathways affected by this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-BTQ, it is essential to compare it with structurally similar compounds:

Compound NameSimilarityKey Differences
7-Bromo-2,4-dichloro-6-fluoroquinazoline0.95Fewer chlorine substituents; different activity potential
7-Bromo-4-chloro-8-fluoroquinazoline0.94Different positioning of chlorine; varied pharmacological properties
7-Bromo-4-chloro-6-fluoroquinazoline0.89Similar core structure but different halogen distribution
7-Bromo-4,6-dichloro-8-fluoroquinazoline0.87Contains two chlorine atoms at different positions
7-Bromo-2,4-dichloro-8-fluoroquinazoline0.95Similar but lacks one chlorine atom

The specific combination of bromine and multiple chlorine atoms at defined positions on the quinazoline ring distinguishes 7-BTQ from its analogs, potentially conferring distinct biological activities not found in other derivatives .

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that 7-BTQ possesses antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Research has shown that 7-BTQ can inhibit certain enzymes involved in cancer metabolism. This inhibition could lead to decreased energy production in cancer cells, ultimately slowing their growth .
  • Cell Line Studies : In cell line studies, treatment with 7-BTQ resulted in significant apoptosis (programmed cell death) in various cancer cell types. This effect was attributed to the compound's ability to induce stress responses within the cells .

Eigenschaften

IUPAC Name

7-bromo-2,4,6-trichloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPLLPUWIXCTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBrCl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698028-11-3
Record name 7-bromo-2,4,6-trichloro-8-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.